molecular formula C19H18FNO2S B2645190 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1797214-33-5

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2645190
CAS RN: 1797214-33-5
M. Wt: 343.42
InChI Key: KGXHFOOFUDIWOQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small-molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been studied extensively for its potential use in cancer therapy.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Antioxidant Activity : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes structures similar to the compound , have demonstrated significant antioxidant activity. For instance, specific derivatives have shown approximately 1.4 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2020).
  • Anticancer Activity : These derivatives also exhibited notable anticancer properties, particularly against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The most active compound identified was particularly effective against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Photophysical Properties

  • Effect of Solvent Polarity : The study of chalcone derivatives, which are structurally related to the compound , revealed that solvent polarity significantly affects their absorption and fluorescence characteristics. This is due to intramolecular charge transfer (ICT) interactions, indicating a large difference in dipole moment between electronically ground and excited states (Kumari et al., 2017).

Fluorinated Heterocycles Synthesis

  • Synthesis of Fluorosubstituted Heterocycles : Research on the synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans has been conducted. This involves treating lithio derivatives with N-fluorodibenzenesulfonamide, and the study provides insights into the chemical shifts and coupling constants in these fluorosubstituted compounds (Dvornikova et al., 2003).

properties

IUPAC Name

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-10-23-14-15)13-17-5-3-11-24-17/h1-6,9-11,14H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXHFOOFUDIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

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